Trifluoro(2,4-xylylamine)boron
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Overview
Description
Trifluoro(2,4-xylylamine)boron, also known by its IUPAC name boron;N,N,3-trifluoro-2,4-dimethylaniline, is a heterocyclic organic compound with the molecular formula C8H11BF3N. This compound is notable for its trifluoromethyl group attached to the boron atom, which imparts unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(2,4-xylylamine)boron typically involves the reaction of 2,4-dimethylaniline with boron trifluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows: [ \text{2,4-dimethylaniline} + \text{BF}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Trifluoro(2,4-xylylamine)boron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boron-oxygen compounds.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution can produce various organoboron compounds .
Scientific Research Applications
Trifluoro(2,4-xylylamine)boron has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of boron-containing drugs and bioactive molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of trifluoro(2,4-xylylamine)boron involves its interaction with molecular targets through its trifluoromethyl and boron groups. These interactions can lead to the formation of stable complexes with enzymes, proteins, and other biological molecules. The compound’s ability to participate in various chemical reactions, such as transmetalation in Suzuki–Miyaura coupling, highlights its versatility and effectiveness in different applications .
Comparison with Similar Compounds
Trifluoro(2,4-dimethylaniline): Similar structure but lacks the boron atom.
Boron trifluoride-2,4-dimethylaniline: Similar but with different functional groups attached to boron.
Uniqueness: Trifluoro(2,4-xylylamine)boron stands out due to its trifluoromethyl group attached to boron, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile reagents .
Properties
CAS No. |
28879-19-8 |
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Molecular Formula |
C8H8BF3N |
Molecular Weight |
185.96 g/mol |
InChI |
InChI=1S/C8H8F3N.B/c1-5-3-4-7(12(10)11)6(2)8(5)9;/h3-4H,1-2H3; |
InChI Key |
NQVRZDLNKUNVPT-UHFFFAOYSA-N |
Canonical SMILES |
[B].CC1=C(C(=C(C=C1)N(F)F)C)F |
Origin of Product |
United States |
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